4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone
Overview
Description
“4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone” is a complex organic compound . It is related to fentanyl, a potent opioid analgesic . The compound is likely to have similar properties and uses, but specific information about this exact compound is limited.
Synthesis Analysis
The synthesis of related compounds involves the acylation of 1-(2-phenylethyl)-4-phenylaminopiperidine with propionyl chloride in nonaqueous solutions . The reaction is second order and has been studied experimentally using high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and likely to be similar to related compounds. For example, a related compound, 3-Ethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone, has a molecular formula of C26H33N3O3 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be similar to those of related compounds. For instance, the kinetics of 1-(2-phenylethyl)-4-phenylaminopiperidine acylation with propionyl chloride in nonaqueous solutions to form fentanyl hydrochloride have been studied .
Scientific Research Applications
Metabolism and Enzyme Interaction
- Cytochrome P450 and Enzyme Involvement: Mette G. Hvenegaard et al. (2012) explored the metabolism of a novel antidepressant, Lu AA21004, which shares structural similarities with the compound . They identified key enzymes like CYP2D6, CYP2C9, and CYP3A4/5 involved in its metabolism, highlighting the complex enzymatic interactions of such compounds (Hvenegaard et al., 2012).
Synthesis and Pharmacological Properties
- Novel Piperidine Derivatives and Anti-AChE Activity: H. Sugimoto et al. (1990) synthesized a series of piperidine derivatives, focusing on their anti-acetylcholinesterase (anti-AChE) activity. This research underscores the potential of such compounds in medicinal chemistry, particularly in the context of neurodegenerative diseases (Sugimoto et al., 1990).
Oxidative Behavior and Chemical Reactivity
- Oxidation of Piperazine Derivatives: H. Petride et al. (2006) investigated the oxidative behavior of similar compounds, including 1,4-Dibenzylpiperazine, under RuO4-mediated conditions. Such studies are crucial for understanding the chemical reactivity and potential transformations of these compounds (Petride et al., 2006).
Applications in Nanofiltration Membranes
- Zwitterionic Polyamide Nanofiltration: Shao-Lu Li et al. (2020) demonstrated the use of piperazine-based compounds in creating high-performance nanofiltration membranes. Their study provides insights into the applications of these compounds in environmental technology and water purification processes (Li et al., 2020).
Serotonin Receptor Agonists
- Benzamide Derivatives as Serotonin Agonists: S. Sonda et al. (2004) synthesized benzamide derivatives with a piperidine structure, investigating their effects on gastrointestinal motility. Their work contributes to understanding the therapeutic potential of such compounds in gastrointestinal disorders (Sonda et al., 2004).
Properties
IUPAC Name |
4-[4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c28-23-18-27(17-13-25-23)24(29)20-6-8-21(9-7-20)30-22-11-15-26(16-12-22)14-10-19-4-2-1-3-5-19/h1-9,22H,10-18H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUZPBHFYFRMQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)C(=O)N3CCNC(=O)C3)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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